molecular formula C22H32N6O6 B570890 Z-Sar-Pro-Arg-OH CAS No. 112898-31-4

Z-Sar-Pro-Arg-OH

Cat. No.: B570890
CAS No.: 112898-31-4
M. Wt: 476.534
InChI Key: PSXDICJGJXJQAQ-IRXDYDNUSA-N
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Description

Z-Sar-Pro-Arg-OH: is a synthetic peptide composed of the amino acids sarcosine, proline, and arginine. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protease activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Sar-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using activating agents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-Sar-Pro-Arg-OH can undergo hydrolysis in the presence of proteases, breaking down into its constituent amino acids.

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Substitution: The peptide can participate in substitution reactions where one amino acid is replaced by another.

Common Reagents and Conditions:

    Hydrolysis: Enzymes such as trypsin or chymotrypsin in aqueous buffer solutions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Amino acid derivatives and coupling agents in organic solvents.

Major Products:

    Hydrolysis: Sarcosine, proline, and arginine.

    Oxidation: Citrulline.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Chemistry:

  • Used as a substrate in enzyme kinetics studies to understand protease activity.

Biology:

  • Investigated for its role in cellular processes involving proteolysis.

Medicine:

  • Potential applications in drug development, particularly in designing inhibitors for proteases involved in diseases.

Industry:

  • Utilized in quality control assays for pharmaceutical products.

Mechanism of Action

Mechanism: Z-Sar-Pro-Arg-OH acts as a substrate for proteases, which cleave the peptide bond between specific amino acids. This cleavage is essential for studying enzyme specificity and activity.

Molecular Targets and Pathways:

    Proteases: Enzymes that hydrolyze peptide bonds.

    Pathways: Involved in protein degradation and regulation of biological processes.

Comparison with Similar Compounds

    Z-Gly-Pro-Arg-OH: Similar structure but with glycine instead of sarcosine.

    Z-Ala-Pro-Arg-OH: Contains alanine instead of sarcosine.

Uniqueness:

  • The presence of sarcosine in Z-Sar-Pro-Arg-OH provides unique properties, such as increased resistance to enzymatic degradation compared to glycine or alanine-containing peptides.

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDICJGJXJQAQ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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